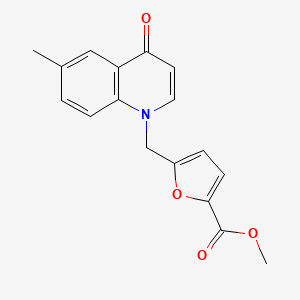

Methyl 5-((6-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Description

Properties

Molecular Formula |

C17H15NO4 |

|---|---|

Molecular Weight |

297.30 g/mol |

IUPAC Name |

methyl 5-[(6-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C17H15NO4/c1-11-3-5-14-13(9-11)15(19)7-8-18(14)10-12-4-6-16(22-12)17(20)21-2/h3-9H,10H2,1-2H3 |

InChI Key |

CXTZSAFWPSABFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=CC2=O)CC3=CC=C(O3)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 5-((6-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is , with a molecular weight of approximately 297.30 g/mol. This compound features a unique structural combination of a furan ring and a quinoline moiety, which contributes to its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related quinoline derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) assays.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Related Quinoline Derivative | 250 | Staphylococcus aureus |

| Another Quinoline Compound | 62.37 | HeLa (cervical carcinoma) |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The compound has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells (African green monkey kidney cells). The cytotoxicity is typically assessed using the MTT assay, which measures cell viability.

Case Study: Cytotoxicity Testing

In one study, derivatives of furan carboxylates were synthesized and tested for their biological activity against cancer cell lines. The findings indicated that certain modifications to the furan structure could enhance cytotoxicity:

| Derivative | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 62.37 | HeLa |

| Compound B | TBD | HepG2 |

| Compound C | TBD | Vero |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the quinoline moiety plays a crucial role in interacting with cellular targets, potentially inhibiting key enzymes or cellular receptors involved in proliferation and survival pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The table below compares the target compound with structurally similar furan-2-carboxylate derivatives:

Key Observations:

- Substituent Effects: The position and nature of substituents significantly influence bioactivity. For example, compound 1 () exhibits antioxidant activity due to phenolic hydroxyl groups, while the fluoronitrophenyl derivative () shows antimycobacterial activity attributed to electronegative groups (F, NO2) enhancing target binding .

- Quinoline vs. Phenyl: The target compound’s quinoline moiety may confer enhanced pharmacokinetic properties (e.g., membrane permeability) compared to simpler phenyl derivatives.

Crystallographic and Conformational Analysis

- Fluoronitrophenyl Derivative : X-ray diffraction (P21/c space group) revealed a near-planar structure stabilized by stacking interactions and weak CH···O bonds. This conformation is critical for maintaining antimycobacterial activity .

- Software Tools : SHELXL (structure refinement) and Mercury (visualization) were employed for crystallographic analysis, highlighting the importance of computational tools in drug design .

Preparation Methods

Friedländer Condensation for Quinoline Core Formation

The quinoline scaffold is typically synthesized via the Friedländer condensation , a classical method for quinoline derivatives. This reaction involves cyclizing 2-aminoaryl ketones with β-ketoesters or aldehydes. For example:

-

Step 1 : 2-Amino-5-methylbenzaldehyde reacts with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form 6-methyl-4-hydroxyquinoline.

-

Step 2 : Chlorination of the 4-hydroxy group using phosphoryl chloride (POCl₃) yields 4-chloro-6-methylquinoline.

Key Data :

| Starting Material | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 2-Amino-5-methylbenzaldehyde | Ethyl acetoacetate, H₂SO₄, 80°C | 6-Methyl-4-hydroxyquinoline | 85–92% |

| 6-Methyl-4-hydroxyquinoline | POCl₃, reflux, 2 h | 4-Chloro-6-methylquinoline | 95–98% |

Alkylation of Furan-2-Carboxylate

The furan moiety is introduced via Pd-catalyzed α-alkylation or Mitsunobu coupling :

-

Pd-Catalyzed Method : Methyl furan-2-carboxylate reacts with 4-chloro-6-methylquinoline in the presence of Pd(PPh₃)₄ and Xantphos ligand, using Cs₂CO₃ as a base in trifluorotoluene at 110°C.

-

Mitsunobu Coupling : 4-Chloro-6-methylquinoline is coupled with 5-(hydroxymethyl)furan-2-carboxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Optimization Insights :

-

Palladium catalysts (e.g., Pd(PPh₃)₄) with bidentate ligands (Xantphos) improve regioselectivity and yield.

-

Prolonged reaction times (48 h) and excess alkyl iodide (3 equiv.) enhance conversion rates.

Mechanistic Considerations

Radical Pathway in Pd-Catalyzed Alkylation

The Pd-mediated reaction proceeds via a single-electron transfer (SET) mechanism:

Nucleophilic Aromatic Substitution

In the absence of transition metals, 4-chloro-6-methylquinoline undergoes nucleophilic substitution with furan-2-carboxylate derivatives under basic conditions (e.g., K₂CO₃ in DMF).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pd-Catalyzed | High regioselectivity, mild conditions | Requires expensive ligands/catalysts | 65–78% |

| Mitsunobu Coupling | No metal residues, scalable | Limited to alcohols, stoichiometric reagents | 70–82% |

| Nucleophilic Substitution | Cost-effective, simple setup | Harsh conditions (high temp., long time) | 50–68% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-((6-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, esterification, or coupling. For example, Pd-catalyzed α-alkylation of furans with alkyl iodides under inert atmosphere (Ar) at 110°C for 48 hours achieves moderate yields (74%) . Key factors:

- Catalysts : Pd-based catalysts enhance regioselectivity.

- Solvents : Ethanol or dichloromethane improves solubility.

- Purification : Column chromatography (silica gel) with gradients like PE:EA (3:1) ensures purity .

- Table : Comparison of reaction conditions from studies:

| Step | Catalyst | Solvent | Temperature | Yield | Ref. |

|---|---|---|---|---|---|

| Alkylation | Pd | Ethanol | 110°C | 74% | |

| Esterification | Triethylamine | DCM | 0°C (ice bath) | 65% |

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) resolve crystal structures, with refinement against high-resolution data .

- NMR : H and C NMR confirm substituent positions (e.g., quinoline methyl groups at δ 2.5 ppm) .

- HPLC/MS : Monitors purity (>95%) and molecular ion peaks (e.g., m/z 341.3 [M+H]) .

Q. How should initial biological screening be designed to evaluate its therapeutic potential?

- Methodological Answer : Use standardized assays:

- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC values against Gram+/− bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., IC values for HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .

Advanced Research Questions

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., DNA gyrase) via π-π stacking with quinoline .

- Kinetic assays : Measure enzyme inhibition (e.g., k/K changes for target proteases) .

- Mutagenesis : Validate binding sites by testing activity against mutant enzymes (e.g., S84L in Topoisomerase IV) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 6-methylquinoline with halogenated variants) .

- Bioactivity profiling : Compare IC values across analogs (e.g., fluorine substitution enhances membrane permeability) .

- Table : SAR trends for analogs:

| Derivative | Substituent | IC (µM) | Target |

|---|---|---|---|

| Parent compound | 6-methylquinoline | 12.5 | DNA gyrase |

| 6-Fluoroquinoline analog | 6-F | 8.2 | DNA gyrase |

| Furyl-ester replaced with amide | CONH | >50 | DNA gyrase |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Replicate assays : Control variables (e.g., cell line passage number, serum concentration) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA for IC variability across labs) .

- Structural validation : Confirm batch purity via XRD to rule out degradation products .

Q. What computational methods predict pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : SwissADME or pkCSM to estimate logP (e.g., 2.8), bioavailability (70%), and CYP450 interactions .

- MD simulations : GROMACS for stability in lipid bilayers (e.g., 100 ns trajectories) .

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.